molecular formula C20H19NO B14646836 1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one CAS No. 54893-67-3

1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one

Cat. No.: B14646836
CAS No.: 54893-67-3
M. Wt: 289.4 g/mol
InChI Key: YYRMJTPYPQDQPE-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by its three methyl groups and two phenyl groups attached to the pyridine ring, making it a substituted pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method might include:

    Starting Materials: Benzaldehyde, acetone, and ammonia.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2,6-diphenylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: Another substituted pyridine with three methyl groups but no phenyl groups.

    2,6-Diphenylpyridine: Similar structure but lacks the methyl groups.

    4-Phenylpyridine: Contains only one phenyl group and no methyl groups.

Properties

CAS No.

54893-67-3

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

1,3,5-trimethyl-2,6-diphenylpyridin-4-one

InChI

InChI=1S/C20H19NO/c1-14-18(16-10-6-4-7-11-16)21(3)19(15(2)20(14)22)17-12-8-5-9-13-17/h4-13H,1-3H3

InChI Key

YYRMJTPYPQDQPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C(C1=O)C)C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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